Dec-5-ene

Catalog No.
S525319
CAS No.
19689-19-1
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dec-5-ene

CAS Number

19689-19-1

Product Name

Dec-5-ene

IUPAC Name

dec-5-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

UURSXESKOOOTOV-KTKRTIGZSA-N

SMILES

CCCCC=CCCCC

Solubility

Soluble in DMSO

Synonyms

Dec-5-ene, (Z)-dec-5-ene.

Canonical SMILES

CCCCC=CCCCC

Isomeric SMILES

CCCC/C=C\CCCC

Description

The exact mass of the compound 5-Decene is 140.1565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Catalysis and Polymerization

Researchers have investigated the potential of 5-Decene, particularly cis-5-Decene, in catalysis and polymerization processes. A study by Krouse and Schrock (1988) explored the synthesis of metal-capped ene-ynes using cis-5-decene as a reactant []. These compounds were evaluated as catalysts for preparing polydiacetylenes, but limitations like instability and insolubility hindered their widespread use [].

Studies on Oxidation

The oxidation behavior of 5-Decene, including both cis and trans isomers, has been a subject of scientific inquiry. Research by Fridlyand et al. (2015) focused on the oxidation of various decene isomers, including 5-Decene, under high-pressure conditions []. This study provided valuable data on the reactivity of 5-Decene and the formation of intermediate species during oxidation, contributing to the understanding of its behavior in such environments [].

Dec-5-ene, also known as 5-decene, is an unsaturated hydrocarbon with the molecular formula C10H20C_{10}H_{20}. It is classified as an alkene due to the presence of a carbon-carbon double bond located at the fifth carbon atom in its linear chain. This compound exhibits two stereoisomers: (E)-5-decene and (Z)-5-decene, which differ in the spatial arrangement of the substituents around the double bond . Dec-5-ene is a colorless liquid at room temperature and is insoluble in water but soluble in organic solvents.

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond, converting it into decane.
  • Halogenation: Reacting with halogens (e.g., bromine or chlorine) to form dihaloalkanes.
  • Hydration: The addition of water in the presence of an acid catalyst leads to the formation of decanol.
  • Polymerization: Under specific conditions, dec-5-ene can polymerize to form polyolefins, which are widely used in plastics .

Dec-5-ene can be synthesized through several methods:

  • Cracking of Higher Alkanes: Thermal or catalytic cracking of higher alkanes such as dodecane can yield dec-5-ene.
  • Dehydrohalogenation: The elimination of hydrogen halides from alkyl halides can produce dec-5-ene.
  • Alkylation Reactions: Using suitable reagents, smaller alkenes can be alkylated to form longer-chain alkenes like dec-5-ene .

Dec-5-ene has several applications:

  • Industrial Solvent: It is used as a solvent in various chemical processes.
  • Intermediate for Synthesis: Dec-5-ene serves as an intermediate in the synthesis of surfactants and other chemical products.
  • Polymer Production: It is utilized in producing polymers and copolymers for materials like plastics and elastomers .

Research on the interaction of dec-5-ene with other compounds primarily focuses on its reactivity rather than biological interactions. Its ability to participate in electrophilic addition reactions makes it a valuable substrate for synthetic organic chemistry. Studies have shown that its reactivity can be influenced by factors such as solvent polarity and temperature .

Dec-5-ene shares structural similarities with other alkenes and hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaCharacteristicsUnique Features
1-DeceneC10H20C_{10}H_{20}Linear alkene with terminal double bondUsed extensively in polymer production
2-DeceneC10H20C_{10}H_{20}Linear alkene with internal double bondLess reactive than 1-decene
3-DeceneC10H20C_{10}H_{20}Linear alkene with internal double bondSimilar reactivity profile
4-DeceneC10H20C_{10}H_{20}Linear alkene with internal double bondComparable boiling point

Dec-5-ene's unique position as an internal alkene allows for specific reactivity patterns not observed in terminal alkenes like 1-decene. This characteristic makes it particularly useful in certain synthetic applications where regioselectivity is important .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

140.1565

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (80%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

19689-19-1

Wikipedia

5-decene

Dates

Modify: 2024-02-18
1: Xia S, Song Y, Li X, Li H, He LN. Ionic Liquid-Promoted Three-Component Domino Reaction of Propargyl Alcohols, Carbon Dioxide and 2-Aminoethanols: A Thermodynamically Favorable Synthesis of 2-Oxazolidinones. Molecules. 2018 Nov 20;23(11). pii: E3033. doi: 10.3390/molecules23113033. PubMed PMID: 30463369; PubMed Central PMCID: PMC6280151.
2: Baral ER, Lee JH, Kim JG. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. J Org Chem. 2018 Oct 5;83(19):11768-11776. doi: 10.1021/acs.joc.8b01695. Epub 2018 Sep 18. PubMed PMID: 30187751.
3: Dirauf M, Bandelli D, Weber C, Görls H, Gottschaldt M, Schubert US. TBD-Catalyzed Ring-Opening Polymerization of Alkyl-Substituted Morpholine-2,5-Dione Derivatives. Macromol Rapid Commun. 2018 Dec;39(23):e1800433. doi: 10.1002/marc.201800433. Epub 2018 Aug 9. PubMed PMID: 30091817.
4: Furtwengler P, Avérous L. From D-sorbitol to five-membered bis(cyclo-carbonate) as a platform molecule for the synthesis of different original biobased chemicals and polymers. Sci Rep. 2018 Jun 14;8(1):9134. doi: 10.1038/s41598-018-27450-w. PubMed PMID: 29904097; PubMed Central PMCID: PMC6002542.
5: Wei J, Meng H, Guo B, Zhong Z, Meng F. Organocatalytic Ring-Opening Copolymerization of Trimethylene Carbonate and Dithiolane Trimethylene Carbonate: Impact of Organocatalysts on Copolymerization Kinetics and Copolymer Microstructures. Biomacromolecules. 2018 Jun 11;19(6):2294-2301. doi: 10.1021/acs.biomac.8b00415. Epub 2018 May 15. PubMed PMID: 29733651.
6: Hua G, Odelius K. Exploiting Ring-Opening Aminolysis-Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules. 2018 May 14;19(5):1573-1581. doi: 10.1021/acs.biomac.8b00322. Epub 2018 Apr 5. PubMed PMID: 29584417.
7: Easterling CP, Kubo T, Orr ZM, Fanucci GE, Sumerlin BS. Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. Chem Sci. 2017 Nov 1;8(11):7705-7709. doi: 10.1039/c7sc02574b. Epub 2017 Sep 29. PubMed PMID: 29568433; PubMed Central PMCID: PMC5851076.
8: Le Devedec F, Boucher H, Dubins D, Allen C. Factors Controlling Drug Release in Cross-linked Poly(valerolactone) Based Matrices. Mol Pharm. 2018 Apr 2;15(4):1565-1577. doi: 10.1021/acs.molpharmaceut.7b01102. Epub 2018 Mar 2. PubMed PMID: 29433315.
9: Imberdis A, Lefèvre G, Thuéry P, Cantat T. Metal-Free and Alkali-Metal-Catalyzed Synthesis of Isoureas from Alcohols and Carbodiimides. Angew Chem Int Ed Engl. 2018 Mar 12;57(12):3084-3088. doi: 10.1002/anie.201711737. Epub 2018 Feb 21. PubMed PMID: 29377509.
10: Rankic DA, Stiff CM, Am Ende CW, Humphrey JM. Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones. J Org Chem. 2017 Dec 1;82(23):12791-12797. doi: 10.1021/acs.joc.7b02079. Epub 2017 Nov 1. PubMed PMID: 29049875.
11: Pelegri-O'Day EM, Paluck SJ, Maynard HD. Substituted Polyesters by Thiol-Ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. J Am Chem Soc. 2017 Jan 25;139(3):1145-1154. doi: 10.1021/jacs.6b10776. Epub 2017 Jan 12. PubMed PMID: 28079370; PubMed Central PMCID: PMC5509517.
12: Boyaval A, Méreau R, Grignard B, Detrembleur C, Jerome C, Tassaing T. Organocatalytic Coupling of CO(2) with a Propargylic Alcohol: A Comprehensive Mechanistic Study. ChemSusChem. 2017 Mar 22;10(6):1241-1248. doi: 10.1002/cssc.201601524. Epub 2017 Jan 27. PubMed PMID: 27925442.
13: Aricò F, Aldoshin AS, Tundo P. One-Pot Preparation of Dimethyl Isosorbide from d-Sorbitol via Dimethyl Carbonate Chemistry. ChemSusChem. 2017 Jan 10;10(1):53-57. doi: 10.1002/cssc.201601382. Epub 2016 Dec 22. PubMed PMID: 27922205.
14: Söyler Z, Meier MA. Catalytic Transesterification of Starch with Plant Oils: A Sustainable and Efficient Route to Fatty Acid Starch Esters. ChemSusChem. 2017 Jan 10;10(1):182-188. doi: 10.1002/cssc.201601215. Epub 2016 Nov 22. PubMed PMID: 27874272.
15: Liu X, Wang MY, Wang SY, Wang Q, He LN. In Situ Generated Zinc(II) Catalyst for Incorporation of CO(2) into 2-Oxazolidinones with Propargylic Amines at Atmospheric Pressure. ChemSusChem. 2017 Mar 22;10(6):1210-1216. doi: 10.1002/cssc.201601469. Epub 2016 Dec 21. PubMed PMID: 27860345.
16: Matsukawa S, Kimura J, Yoshioka M. TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules. 2016 Aug 10;21(8). pii: E1030. doi: 10.3390/molecules21081030. PubMed PMID: 27517899.
17: Gustini L, Lavilla C, Janssen WW, Martínez de Ilarduya A, Muñoz-Guerra S, Koning CE. Green and selective polycondensation methods toward linear sorbitol-based polyesters: enzymatic versus organic and metal-based catalysis. ChemSusChem. 2016 Aug 23;9(16):2250-60. doi: 10.1002/cssc.201600626. Epub 2016 Jul 13. PubMed PMID: 27406029.
18: Oh KH, Kim SM, Park SY, Park JK. Base-Controlled Cu-Catalyzed Tandem Cyclization/Alkynylation for the Synthesis of Indolizines. Org Lett. 2016 May 6;18(9):2204-7. doi: 10.1021/acs.orglett.6b00821. Epub 2016 Apr 20. PubMed PMID: 27097044.
19: Kaljurand I, Saame J, Rodima T, Koppel I, Koppel IA, Kögel JF, Sundermeyer J, Köhn U, Coles MP, Leito I. Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution. J Phys Chem A. 2016 Apr 28;120(16):2591-604. doi: 10.1021/acs.jpca.6b01552. Epub 2016 Apr 19. PubMed PMID: 27093092.
20: Barouti G, Khalil A, Orione C, Jarnouen K, Cammas-Marion S, Loyer P, Guillaume SM. Poly(trimethylene carbonate)/Poly(malic acid) Amphiphilic Diblock Copolymers as Biocompatible Nanoparticles. Chemistry. 2016 Feb 18;22(8):2819-30. doi: 10.1002/chem.201504824. Epub 2016 Jan 21. PubMed PMID: 26791328.

Explore Compound Types